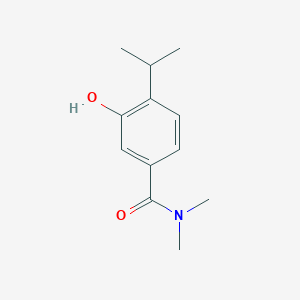
3-Hydroxy-4-isopropyl-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.271 g/mol . This compound is known for its unique chemical structure, which includes a hydroxyl group, an isopropyl group, and a dimethylbenzamide moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-isopropyl-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with isopropylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at a temperature range of 50-70°C. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. This process typically includes the use of automated reactors and advanced purification systems to maintain consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-Hydroxy-4-isopropyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3-Hydroxy-4-isopropyl-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Hydroxy-4-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the isopropyl and dimethyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-N,N-dimethylbenzamide
- 4-Hydroxy-3-isopropyl-N,N-dimethylbenzamide
- 3-Hydroxy-4-methyl-N,N-dimethylbenzamide
Uniqueness
3-Hydroxy-4-isopropyl-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3-hydroxy-N,N-dimethyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-5-9(7-11(10)14)12(15)13(3)4/h5-8,14H,1-4H3 |
InChIキー |
DRVRCNAEBKWVKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
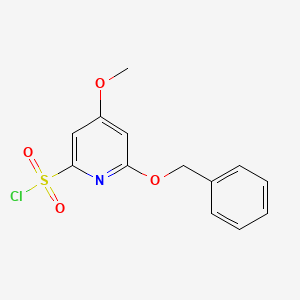
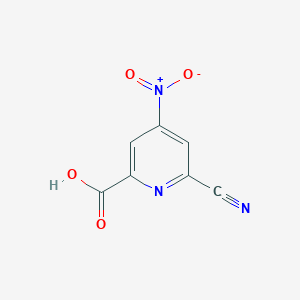
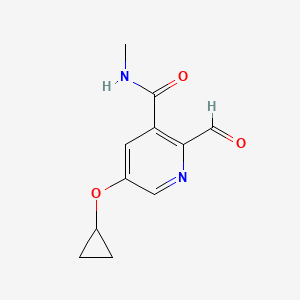
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
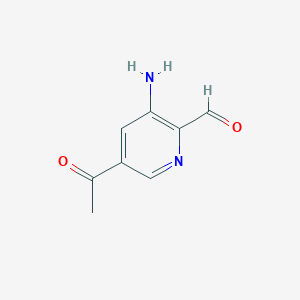
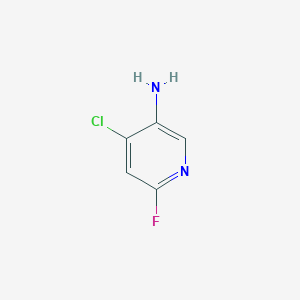
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
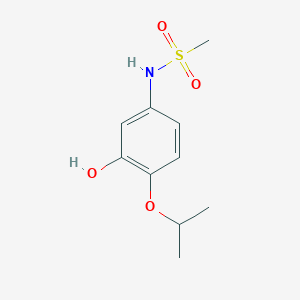
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
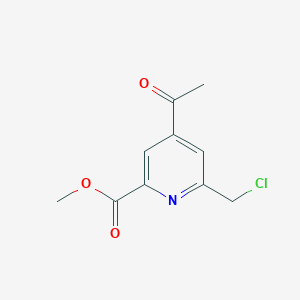
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
